molecular formula C11H16N4O2 B1478157 azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2098002-44-7

azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B1478157
CAS RN: 2098002-44-7
M. Wt: 236.27 g/mol
InChI Key: UDFAULPFFHNKKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, which includes “azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone”, has been extensively studied . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1, 3-diazole, a type of imidazole, show different biological activities .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole-containing compounds have been shown to have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been reported to exhibit antimicrobial activity . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them potential candidates for the development of new antimicrobial drugs .

Anti-inflammatory Activity

Imidazole compounds also show anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis and other inflammatory conditions .

Antitumor Activity

Imidazole derivatives have been found to exhibit antitumor activity . They can inhibit the growth of cancer cells, making them potential candidates for the development of new anticancer drugs .

Antidiabetic Activity

Imidazole compounds have been reported to show antidiabetic activity . They can help regulate blood sugar levels, which is beneficial in the treatment of diabetes .

Antioxidant Activity

Imidazole derivatives have been found to exhibit antioxidant activity . They can neutralize harmful free radicals in the body, which is beneficial in preventing various diseases .

Antihelmintic Activity

Imidazole compounds also show antihelmintic properties . They can kill or expel parasitic worms (helminths), making them potential candidates for the development of new antihelmintic drugs .

Antifungal Activity

Imidazole derivatives have been reported to exhibit antifungal activity . They can inhibit the growth of fungi, making them potential candidates for the development of new antifungal drugs .

Ulcerogenic Activity

Imidazole compounds have been found to show ulcerogenic activity . They can induce the formation of ulcers, which is beneficial in the study of ulcer disease and the development of new ulcer treatments .

properties

IUPAC Name

azetidin-3-yl-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-10-6-15(11(17)8-3-13-4-8)5-9(10)14-2-1-12-7-14/h1-2,7-10,13,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFAULPFFHNKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N2CC(C(C2)O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone
Reactant of Route 2
azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone
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azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone
Reactant of Route 4
azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone
Reactant of Route 5
azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone
Reactant of Route 6
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azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone

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